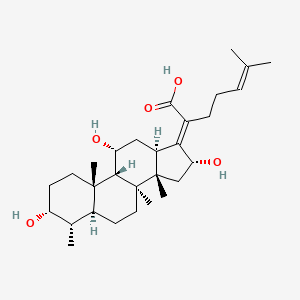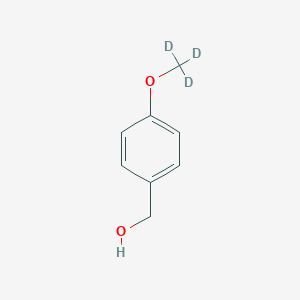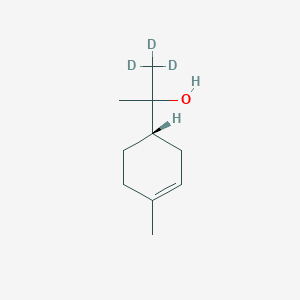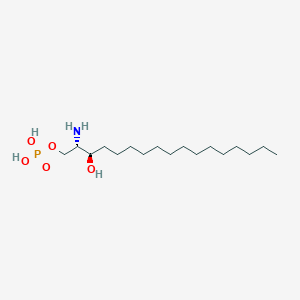
16-Epidesacetylfusidic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-Epidesacetylfusidic acid is a metabolite of fusidic acid, a bacteriostatic antibiotic. It is known for its role in inhibiting protein synthesis in prokaryotes by targeting the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA . This compound has been investigated for its potential in drug development, particularly in treating skin and soft tissue infections and inflammatory bowel disease.
准备方法
The preparation of 16-Epidesacetylfusidic acid involves specific synthetic routes and reaction conditions. One common method includes the use of fusidic acid as a starting material. The process typically involves deacetylation reactions under controlled conditions to yield this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
化学反应分析
16-Epidesacetylfusidic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. .
科学研究应用
16-Epidesacetylfusidic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of fusidic acid derivatives.
Biology: The compound is studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
Medicine: Research focuses on its therapeutic potential in treating bacterial infections and inflammatory diseases.
Industry: It is used in the development of new antibiotics and other pharmaceutical products
作用机制
The mechanism of action of 16-Epidesacetylfusidic acid involves inhibiting the translocation of elongation factor G (EF-G) from the ribosome, thereby preventing protein synthesis in bacteria. This action disrupts the bacterial cell’s ability to produce essential proteins, leading to its bacteriostatic effect .
相似化合物的比较
16-Epidesacetylfusidic acid is unique compared to other similar compounds due to its specific mechanism of action and its role as a metabolite of fusidic acid. Similar compounds include:
Fusidic Acid: The parent compound, known for its antibacterial properties.
Desacetylfusidic Acid: Another metabolite with similar antibacterial activity.
Fusidate Sodium: A sodium salt form used in various pharmaceutical formulations
属性
CAS 编号 |
5951-83-7 |
|---|---|
分子式 |
C29H46O5 |
分子量 |
474.7 g/mol |
IUPAC 名称 |
(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid |
InChI |
InChI=1S/C29H46O5/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34)/b24-18-/t17-,19-,20-,21+,22+,23+,25-,27-,28-,29-/m0/s1 |
InChI 键 |
ZYPQPWJLUKNCQX-ZYLURJCOSA-N |
SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C |
手性 SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@H](/C4=C(/CCC=C(C)C)\C(=O)O)O)C)O)C |
规范 SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C |
同义词 |
(3α,4α,8α,9β,11α,13α,14β,16α,17Z)-3,11,16-Trihydroxy-29-nordammara-17(20),24-dien-21-oic Acid; _x000B_Deacetyl-16-epifusidic Acid; (Z)-3α,11α,16α-trihydroxy-29-Nor-8α,9β,13α,14β-dammara-17(20),24-dien-21-oic Acid; 16-Epideacetylfusidic acid; NSC 319631 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







